

An In-depth Technical Guide to the Chemical Structure and Properties of Methaqualone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Mandrax*

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Introduction

Methaqualone, a quinazolinone derivative, is a sedative-hypnotic agent that gained prominence in the mid-20th century for the treatment of insomnia and anxiety. Its unique pharmacological profile and subsequent history of widespread non-medical use have made it a compound of significant interest to researchers in pharmacology, toxicology, and forensic science. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mechanism of action, metabolism, and analytical methods pertaining to methaqualone. The information presented herein is intended to serve as a valuable resource for professionals engaged in drug research and development.

Chemical Structure and Identification

Methaqualone is chemically known as 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone.^{[1][2]} Its structure consists of a quinazolinone core substituted with a methyl group at the 2-position and an o-tolyl group at the 3-position.

Table 1: Chemical Identification of Methaqualone

Identifier	Value
IUPAC Name	2-methyl-3-(2-methylphenyl)quinazolin-4-one[1]
CAS Number	72-44-6[1][2][3][4]
Molecular Formula	C ₁₆ H ₁₄ N ₂ O[1][3][4]
Canonical SMILES	<chem>CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)C</chem> [1]
InChI Key	JEYCTXHKTXCGPB-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of methaqualone is crucial for its formulation, analysis, and the study of its pharmacokinetic profile.

Table 2: Physicochemical Properties of Methaqualone

Property	Value	Reference
Molecular Weight	250.30 g/mol	[2]
Melting Point	114-116 °C	[2]
pKa	2.54	Cheméo
LogP	3.003	
Water Solubility	299.9 mg/L at 23 °C	Erowid
Solubility in Organic Solvents	Soluble in ethanol, ether, and chloroform	
UV Absorption Maxima (in Ethanol)	225, 263, 304, 316 nm	[2]

Synthesis of Methaqualone

The synthesis of methaqualone can be achieved through several routes, with the most common methods involving the condensation of N-acetylanthranilic acid or isatoic anhydride with o-toluidine.

Experimental Protocol: Synthesis from N-Acetylanthranilic Acid

This one-step synthesis involves the reaction of N-acetylanthranilic acid with o-toluidine in the presence of a dehydrating agent.

Methodology:

- A mixture of N-acetylanthranilic acid and o-toluidine is heated.
- A condensing agent, such as phosphorus trichloride or polyphosphoric acid, is added to facilitate the cyclization and dehydration.
- The reaction mixture is refluxed for several hours.
- Upon cooling, the crude product precipitates and is collected by filtration.
- Purification: The crude methaqualone is purified by recrystallization from a suitable solvent, such as ethanol.[3] A common procedure involves dissolving the crude product in hot ethanol, followed by gradual cooling to induce crystallization. The purified crystals are then collected by filtration and dried.
- Yield: Reported yields for this method are typically in the range of 70-80%.

Experimental Protocol: Synthesis from Isatoic Anhydride

This two-step process begins with the reaction of isatoic anhydride and o-toluidine to form an intermediate, which is then cyclized.

Methodology:

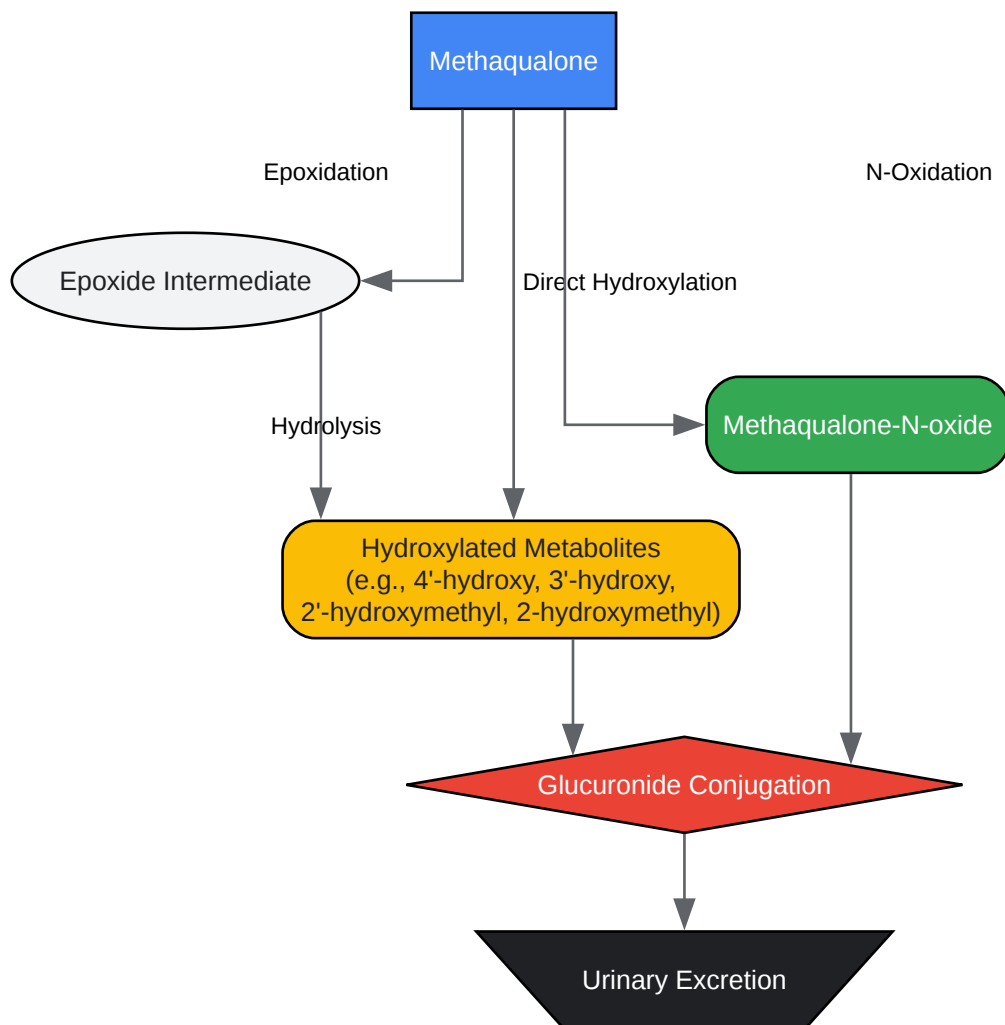
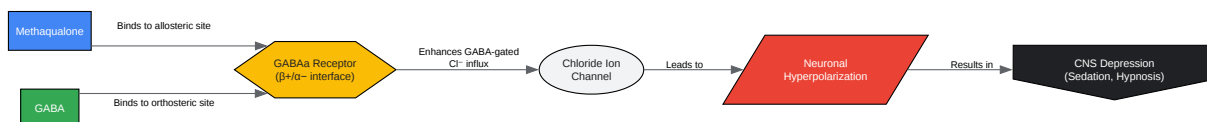
- Isatoic anhydride is reacted with o-toluidine in a suitable solvent, such as toluene, under reflux to form 2-amino-N-(o-tolyl)benzamide.
- The intermediate is then reacted with acetic anhydride to achieve cyclization to methaqualone.
- The crude product is isolated by filtration.
- Purification: Purification is achieved by recrystallization from methanol. The product can be converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.
- Yield: This method has been reported to yield approximately 80% of the theoretical quantity of methaqualone.

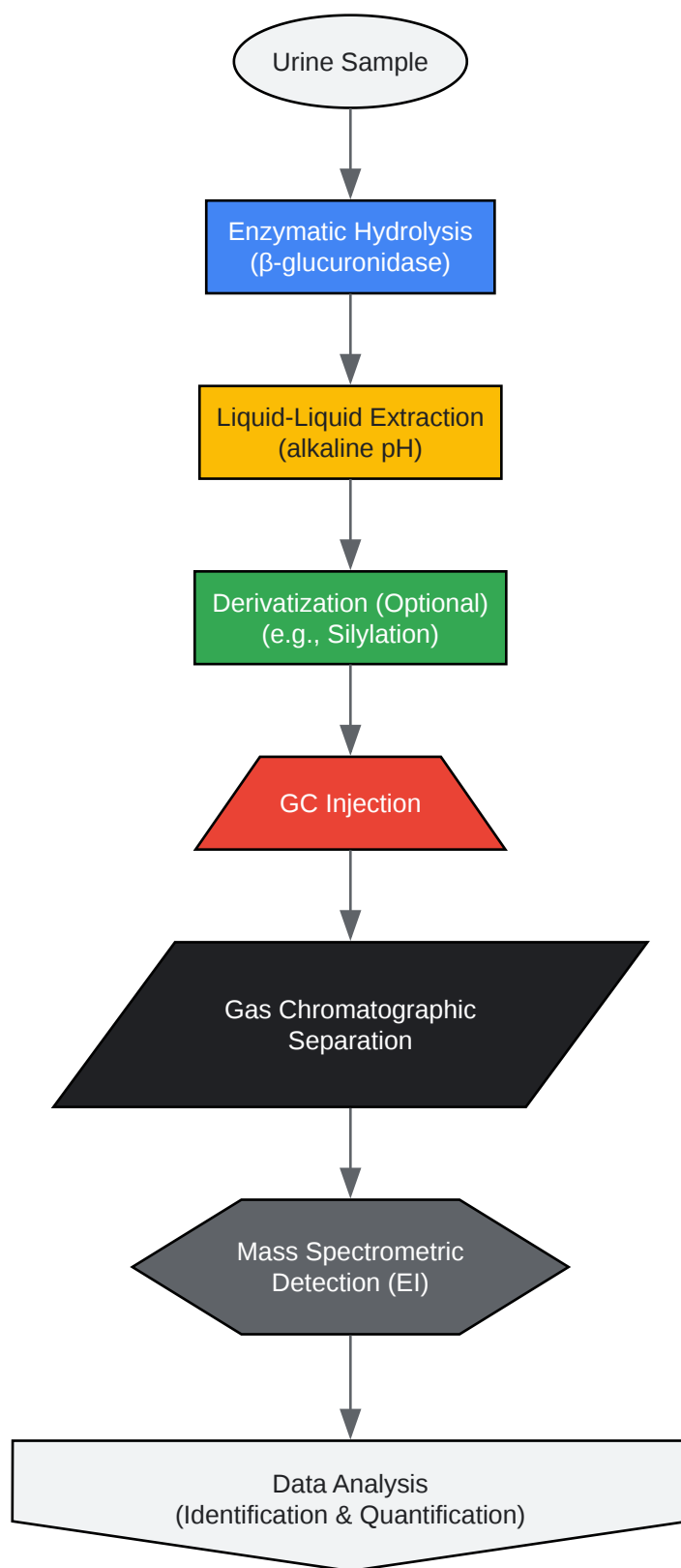
Mechanism of Action

Methaqualone exerts its sedative and hypnotic effects primarily through the positive allosteric modulation of γ -aminobutyric acid type A (GABA_A) receptors.

Signaling Pathway

Methaqualone binds to a specific site on the GABA_A receptor, distinct from the binding sites for GABA, benzodiazepines, and barbiturates. Recent cryo-electron microscopy studies have identified this binding site at the transmembrane β^+/α^- subunit interface. This binding enhances the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it more difficult for an action potential to be generated, leading to central nervous system depression.





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- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure and Properties of Methaqualone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1222623#chemical-structure-and-properties-of-methaqualone]

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